molecular formula C11H12N4O B2433630 N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine CAS No. 1249031-56-8

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

Cat. No.: B2433630
CAS No.: 1249031-56-8
M. Wt: 216.244
InChI Key: UQSJAPSDYSOVMO-UHFFFAOYSA-N
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Description

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a 3-methoxyphenyl group and two amino groups at positions 2 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine typically involves the reaction of 3-methoxyaniline with pyrimidine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N2-Phenylpyrimidine-2,5-diamine
  • N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine
  • N2-(3-Chlorophenyl)pyrimidine-2,5-diamine

Uniqueness

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is unique due to the presence of the 3-methoxyphenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)pyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-10-4-2-3-9(5-10)15-11-13-6-8(12)7-14-11/h2-7H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSJAPSDYSOVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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